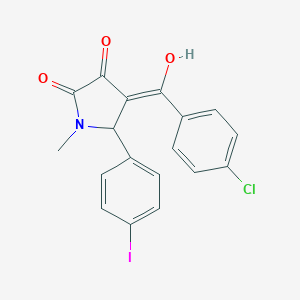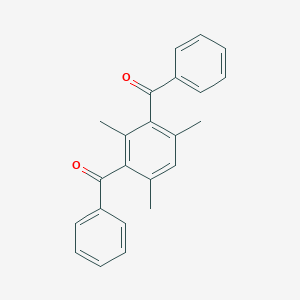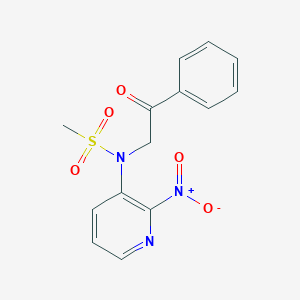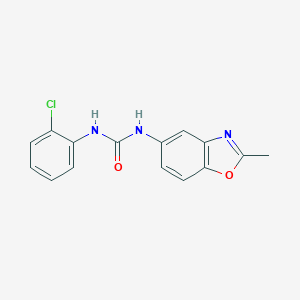
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer and inflammation pathways. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one may have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has potential as a fluorescent probe for imaging applications. However, the synthesis of this compound is challenging, and it may be difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the mechanism of action of this compound and its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, further research is needed to explore the potential use of this compound as a fluorescent probe for imaging applications. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with 4-iodoaniline to form 4-(4-chlorobenzoyl)-4-iodoaniline. This intermediate is then reacted with methyl acetoacetate to give the final product. The synthesis of this compound is challenging due to the presence of both electron-withdrawing and electron-donating groups on the phenyl rings.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
properties
Product Name |
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C18H13ClINO3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-iodophenyl)-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13ClINO3/c1-21-15(10-4-8-13(20)9-5-10)14(17(23)18(21)24)16(22)11-2-6-12(19)7-3-11/h2-9,15,22H,1H3/b16-14- |
InChI Key |
FGPKJODMKFTPLK-PEZBUJJGSA-N |
Isomeric SMILES |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)I |
SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Canonical SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)





![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)